molecular formula C18H13N3O B2858433 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one CAS No. 94496-10-3

3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one

Cat. No.: B2858433
CAS No.: 94496-10-3
M. Wt: 287.322
InChI Key: HPXYNQDLLRNQEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C3-functionalization via C–H bond activation. This process can include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . For instance, the C-3-alkylation of quinoxalin-2(1H)-ones can be achieved using Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of continuous-flow photoredox catalysis and transition metal-free visible-light-driven processes are promising for scaling up the synthesis due to their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various C-3 functionalized quinoxalin-2(1H)-ones, which exhibit diverse biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to undergo various functionalizations at the C-3 position makes it a versatile compound for scientific research and industrial applications .

Properties

IUPAC Name

3-(2-aminophenyl)-1H-benzo[g]quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H,19H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXYNQDLLRNQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)C4=CC=CC=C4N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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